REACTION_CXSMILES
|
[O:1]1[CH2:11][CH:2]1[CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:12]1(=[O:18])[NH:16][C:15](=[O:17])[CH2:14][CH2:13]1>C(O)C.N1C=CC=CC=1>[C:15]1(=[O:17])[N:16]([CH2:11][CH:2]([OH:1])[CH2:3][O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:12](=[O:18])[CH2:13][CH2:14]1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=CC=CC=C2)C1
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
a white crystalline product separated
|
Type
|
CUSTOM
|
Details
|
This material was collected
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from 700 mL ethyl acetate:hexane (6:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1CC(COC1=CC=CC=C1)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |